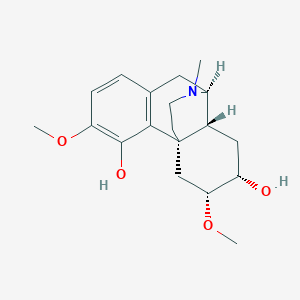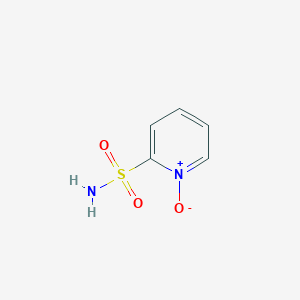![molecular formula C12H10O3 B098097 2-[(4-Metoxifenil)carbonil]furano CAS No. 15970-74-8](/img/structure/B98097.png)
2-[(4-Metoxifenil)carbonil]furano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)carbonyl]furan is an organic compound with the molecular formula C12H10O3 It is a derivative of furan, a heterocyclic aromatic organic compound, and features a methoxyphenyl group attached to the carbonyl carbon
Aplicaciones Científicas De Investigación
2-[(4-Methoxyphenyl)carbonyl]furan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It’s known that furan derivatives have been used in the synthesis of biologically active substances .
Mode of Action
Furan derivatives are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one of which is attached to a boron atom and the other to a halogen atom .
Biochemical Pathways
Furan derivatives are known to be involved in various chemical reactions, including nitration, oxidation, and esterification .
Result of Action
Furan derivatives are known to be used in the synthesis of biologically active substances .
Action Environment
It’s known that the suzuki–miyaura cross-coupling reaction, which furan derivatives are often involved in, is generally environmentally benign .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)carbonyl]furan can be achieved through several methods. One common approach involves the acylation of furan with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of furan is coupled with 4-methoxybenzoyl chloride in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of 2-[(4-Methoxyphenyl)carbonyl]furan may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methoxyphenyl)carbonyl]furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids or other catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-[(4-Methoxyphenyl)methanol]furan.
Substitution: Various substituted furan derivatives, depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Methoxyphenyl)carbonyl]thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-[(4-Methoxyphenyl)carbonyl]pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
2-[(4-Methoxyphenyl)carbonyl]benzofuran: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
2-[(4-Methoxyphenyl)carbonyl]furan is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer distinct chemical and biological properties. The furan ring provides aromatic stability and reactivity, while the methoxyphenyl group enhances the compound’s potential for interactions with biological targets.
Propiedades
IUPAC Name |
furan-2-yl-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESMDKYJXUDIIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358280 |
Source


|
| Record name | 2-[(4-methoxyphenyl)carbonyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15970-74-8 |
Source


|
| Record name | 2-[(4-methoxyphenyl)carbonyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
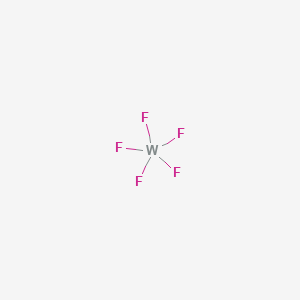

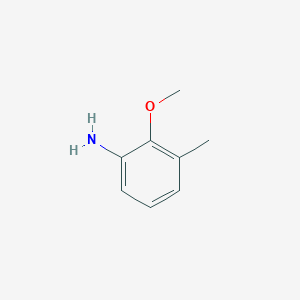
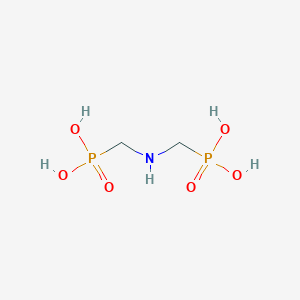
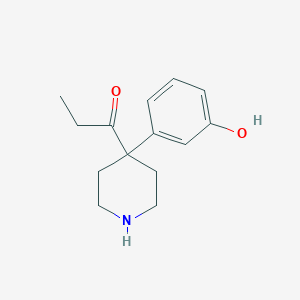
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
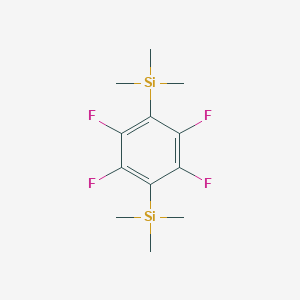
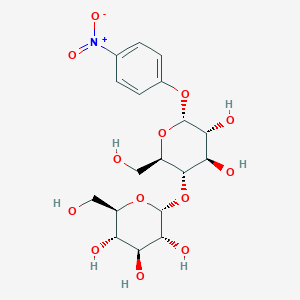
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)
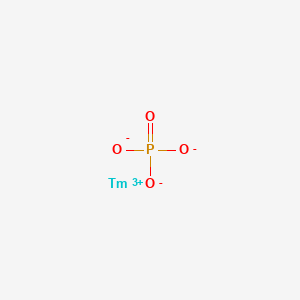
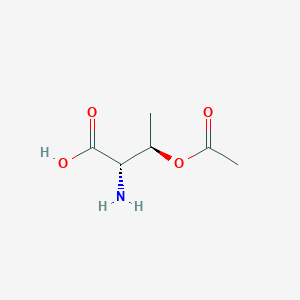
![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
